![molecular formula C10H14Cl2N2 B1406688 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride CAS No. 1347744-97-1](/img/structure/B1406688.png)
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Overview
Description
“1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride” is a heterocyclic organic compound. It is a white, crystalline powder with a molecular weight of 254.19 g/mol. The IUPAC name for this compound is 6-methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for “1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride” is1S/C11H14N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-5,12H,6-8H2,1H3;2*1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid in physical form . The molecular weight of the compound is 247.17 .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including pyridine derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. Specifically, 2-oxo-3-cyanopyridine derivatives have been highlighted for their potential as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. These compounds' reactivity has made them valuable intermediates in various organic syntheses, suggesting that related structures like 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride could also have significant applications in drug development and other areas of chemical research (Ghosh et al., 2015).
Coordination Polymers and Crystal Engineering
Research on coordination polymers, particularly those involving bipyridine linkers, has shown that these structures can be engineered for specific functions, including catalysis, magnetism, and porosity. Square grid coordination polymers based on 4,4'-bipyridine and their pillared variants demonstrate the modularity and systematic study potential of these compounds for structure/function relationships. This suggests that 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride could also find applications in materials science and engineering for developing new functional materials (Burd et al., 2013).
properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-4,6,11H,5,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPBWOPVELIPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride | |
CAS RN |
1347744-97-1 | |
Record name | 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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